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Compound of Interest

Compound Name: Flexirubin

Cat. No.: B1238530 Get Quote

Spectroscopic Profile of Flexirubin: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

flexirubin, a characteristic polyene pigment found in several genera of bacteria, including

Flexibacter, Flavobacterium, Chryseobacterium, and Cytophaga. Flexirubin and its derivatives

are of interest due to their potential antioxidant and antimicrobial properties. This document

summarizes the available UV-Vis, NMR, and mass spectrometry data, provides detailed

experimental protocols, and visualizes the biosynthetic pathway of this unique biomolecule.

Data Presentation
The following tables summarize the key spectroscopic data for flexirubin and its analogues.

UV-Vis Spectroscopy
Flexirubin exhibits a characteristic strong absorption in the visible region, responsible for its

yellow-orange color. The maximal absorption wavelength (λmax) is a key identifier for this class

of pigments.
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Solvent λmax (nm) Reference(s)

Acetone 450 [1]

Methanol 450 [1]

Mass Spectrometry
Mass spectrometry data is crucial for determining the molecular weight and fragmentation

pattern of flexirubin, aiding in its structural elucidation.

Ionization
Method

Mass Analyzer [M]+· (m/z)
Key Fragment
Ions (m/z)

Reference(s)

MALDI Orbitrap 634.4 293.2, 343.3 [2]

LC-MS - 618 - [1]

Note: The observed molecular ion peak can vary depending on the specific flexirubin
analogue and the ionization method used.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon and proton framework of flexirubin. While a complete, assigned 1H and 13C NMR

dataset for a single flexirubin species is not readily available in a consolidated tabular format

in the reviewed literature, the following table presents the reported 13C NMR chemical shifts for

a flexirubin-type pigment. The 1H NMR spectrum is often complex due to the long polyene

chain.

13C NMR Chemical Shifts for a Flexirubin-type Pigment in CDCl3
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Carbon Atom Chemical Shift (δ) ppm

1 129.69

2 114.07

3 129.69

4 128.81

5 128.07

6 128.06

7 68.17

8 65.18

9 45.39

10 37.11

Reference:[1]

Note: The carbon numbering is as reported in the reference. A complete set of assigned 1H

NMR chemical shifts for flexirubin is not currently available in published literature in a tabular

format.

Experimental Protocols
Detailed methodologies are essential for the reproducible extraction and analysis of flexirubin.

Extraction of Flexirubin from Bacterial Culture
Cell Harvesting: Cultivate the flexirubin-producing bacterial strain (e.g., Chryseobacterium

artocarpi) in a suitable broth medium until maximal pigment production is achieved. Harvest

the bacterial cells by centrifugation (e.g., 8000 rpm for 10 minutes).

Solvent Extraction: Resuspend the cell pellet in acetone. The volume of acetone will depend

on the size of the cell pellet.
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Cell Lysis: Facilitate the release of the pigment by ultrasonication until the cells are visibly

bleached.

Pigment Recovery: Separate the pigment-containing acetone supernatant from the cell

debris by centrifugation (e.g., 10,000 rpm for 10 minutes).

Concentration: Evaporate the acetone from the supernatant using a rotary evaporator to

obtain the crude flexirubin extract.

UV-Vis Spectroscopy
Sample Preparation: Dissolve a known concentration of the dried flexirubin extract in a

suitable solvent such as acetone or methanol.

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the sample over a wavelength range of 200-800 nm. Use the solvent

as a blank for baseline correction.

Analysis: Determine the wavelength of maximum absorbance (λmax). For quantification, a

calibration curve can be generated using a purified standard.

Mass Spectrometry (MALDI-TOF)
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-

hydroxycinnamic acid) in a solvent mixture such as acetonitrile and water with 0.1%

trifluoroacetic acid.

Sample Spotting: Mix the flexirubin extract with the matrix solution. Spot the mixture onto

the MALDI target plate and allow it to air-dry to promote co-crystallization.

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion

mode.

Data Analysis: Identify the molecular ion peak ([M]+·) and analyze the fragmentation pattern

to deduce structural information.

NMR Spectroscopy
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Sample Preparation: Dissolve a sufficient amount of purified flexirubin (typically 5-10 mg for

1H NMR and 20-50 mg for 13C NMR) in a deuterated solvent (e.g., chloroform-d, CDCl3).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

1H NMR Data Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-15 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

13C NMR Data Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing and Analysis: Process the raw data using appropriate software (e.g.,

MestReNova, TopSpin). Integrate the signals in the 1H NMR spectrum and determine the

chemical shifts, multiplicities, and coupling constants. Assign the signals in the 13C NMR

spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC are typically required for

complete structural assignment.

Flexirubin Biosynthesis Pathway
The biosynthesis of flexirubin involves a fascinating pathway that combines elements of fatty

acid and polyketide synthesis. The following diagram illustrates the key steps in the formation

of the flexirubin molecule.
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Tyrosine p-Coumaric acid

TAL (Tyrosine
Ammonia Lyase) p-Coumaroyl-CoA

4CL (4-Coumarate-
CoA Ligase) Polyene Chain

(via Polyketide Synthase)

Flexirubin
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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